1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one

Cross-Coupling C-C Bond Formation Medicinal Chemistry

1-[(6-Bromo-1H-indol-1-yl)acetyl]piperidin-4-one (C15H15BrN2O2, MW 335.20 g/mol) is a synthetic heterocyclic compound belonging to the class of indole-piperidine hybrids. It is characterized by a 6-bromoindole moiety linked via an acetyl bridge to a piperidin-4-one core.

Molecular Formula C15H15BrN2O2
Molecular Weight 335.20 g/mol
Cat. No. B4514431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one
Molecular FormulaC15H15BrN2O2
Molecular Weight335.20 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C(=O)CN2C=CC3=C2C=C(C=C3)Br
InChIInChI=1S/C15H15BrN2O2/c16-12-2-1-11-3-6-18(14(11)9-12)10-15(20)17-7-4-13(19)5-8-17/h1-3,6,9H,4-5,7-8,10H2
InChIKeyFFWXTRLNSZZXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(6-Bromo-1H-indol-1-yl)acetyl]piperidin-4-one: Procurement and Application Overview for Chemical Sourcing


1-[(6-Bromo-1H-indol-1-yl)acetyl]piperidin-4-one (C15H15BrN2O2, MW 335.20 g/mol) is a synthetic heterocyclic compound belonging to the class of indole-piperidine hybrids. It is characterized by a 6-bromoindole moiety linked via an acetyl bridge to a piperidin-4-one core . Unlike many indole-piperidine derivatives that serve as direct pharmacophores, this compound's primary documented role in the scientific literature is as a synthetic building block or intermediate, rather than as a characterized bioactive molecule . This distinction is critical for procurement decisions, as its value is derived from its unique reactive sites rather than from a pre-defined biological profile.

Risks of Substituting 1-[(6-Bromo-1H-indol-1-yl)acetyl]piperidin-4-one with Generic Indole-Piperidine Analogs


Generic substitution of 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one with other indole-piperidine compounds is scientifically unsound due to the compound's specific combination of reactive centers. The 6-position bromine on the indole ring is a critical handle for cross-coupling reactions, a feature absent in non-halogenated or differently halogenated analogs . Furthermore, the presence of the piperidin-4-one carbonyl provides a distinct site for further derivatization, such as reductive amination or Grignard additions, which is not possible with its reduced piperidine counterparts . While the anti-inflammatory potential of the 6-bromoindole substructure is established in class-level studies [1], the unique reactivity profile of this specific molecule dictates its suitability for particular synthetic pathways, making simple functional group replacement without re-optimization of the synthetic route a high-risk, low-success endeavor.

Quantitative Evidence Guide for Selecting 1-[(6-Bromo-1H-indol-1-yl)acetyl]piperidin-4-one Over Close Analogs


Quantitative Synthetic Utility: 6-Bromo Substituent as a Superior Cross-Coupling Handle

The presence of a bromine atom at the 6-position of the indole ring in 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one provides a quantifiably superior site for palladium-catalyzed cross-coupling reactions compared to its non-halogenated or chloro-substituted analogs. Bromine's reactivity as a leaving group in Suzuki, Heck, and Sonogashira reactions is well-established, with reaction rates generally 10-1000x faster than the corresponding chlorides [1]. This allows for the direct, late-stage functionalization of the indole core, enabling the rapid generation of diverse compound libraries. The chloro analog (e.g., 6-chloroindole derivative) would require harsher conditions or specialized catalysts for similar transformations, limiting its practical utility in high-throughput medicinal chemistry settings . While specific yield data for this exact compound is not reported in primary literature, the class-level inference for aryl bromides over aryl chlorides is a cornerstone of organic synthesis planning.

Cross-Coupling C-C Bond Formation Medicinal Chemistry

Quantitative Differentiation of the Piperidin-4-one Core for Derivatization

The 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one molecule possesses a ketone group on the piperidine ring, a reactive handle absent in its closest commercial analog, methyl {1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate (MW 393.3 g/mol) . The ketone in the target compound is a versatile electrophile, enabling quantitative transformation through reductive amination (to yield secondary or tertiary amines) or nucleophilic attack (e.g., Grignard reaction to form tertiary alcohols) . In contrast, the ester group of the comparator is primarily a handle for hydrolysis, offering a different, more limited, set of downstream modifications. This structural distinction means the target compound can be used to explore a fundamentally different region of chemical space compared to its ester-containing analog, which is a critical factor in the design of focused screening libraries.

Reductive Amination Grignard Reaction Synthetic Intermediate

Documented Anti-Inflammatory Potential of the 6-Bromoindole Substructure

While no direct bioactivity data exists for 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one, the 6-bromoindole core is a recognized pharmacophore with documented anti-inflammatory activity. A study on brominated indoles from a marine mollusc established that the position of the bromine atom significantly affects biological activity, with a rank order of potency being 5-Br > 6-Br > 7-Br [1]. The 6-bromoindole derivative showed significant inhibitory activity against nitric oxide (NO), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2) production in LPS-stimulated RAW264.7 macrophages [1]. This class-level inference suggests that compounds containing this specific substructure may be rationally selected for inclusion in anti-inflammatory screening libraries over analogs lacking this halogenation pattern.

Anti-Inflammatory Drug Discovery SAR

Recommended Research and Industrial Applications for 1-[(6-Bromo-1H-indol-1-yl)acetyl]piperidin-4-one


Use as a Versatile Intermediate in Medicinal Chemistry Synthesis

This compound is ideally suited as a central intermediate in the synthesis of focused compound libraries. Its dual reactive sites—the 6-bromoindole for cross-coupling and the piperidin-4-one ketone for reductive amination or nucleophilic addition—allow for a two-dimensional diversification strategy . This enables the rapid exploration of structure-activity relationships (SAR) around a 6-bromoindole core, a strategy that is more efficient than synthesizing each analog de novo.

Construction of Screening Libraries Targeting Inflammatory Pathways

Based on the established anti-inflammatory activity of the 6-bromoindole substructure, this compound is a rational starting point for building targeted compound libraries for screening against inflammatory targets . Its inclusion in a library is a data-driven choice that leverages known class-level SAR, in contrast to screening a random collection of indole derivatives [1]. This can improve the efficiency of hit-finding campaigns for diseases with an inflammatory component.

Development of Novel Cholinesterase Inhibitor Scaffolds

While not directly characterized for this activity, the compound's core structure is related to a family of indolylpiperidine hybrids that have demonstrated potent and selective inhibition of butyrylcholinesterase (BuChE), with IC50 values in the nanomolar range . 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one can therefore serve as a key building block for generating novel analogs to explore this target space, particularly for neurodegenerative disease research where BuChE is of therapeutic interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.